Empesertib

Mps1 kinase ATP-competitive inhibitor X-ray crystallography

Select Empesertib (BAY 1161909, CAS 1443763-60-7) for your oncology research. This is the triazolopyridine-based, orally bioavailable Mps1 inhibitor that reached Phase I trials (NCT02138812) and is essential for orthogonal validation against imidazopyrazine-series inhibitors. Demonstrated efficacy in paclitaxel-resistant xenograft models. High potency (IC50 < 1 nM) and bioavailability (>70% rat) make it a superior reference standard for assay development and fundamental SAC abrogation studies.

Molecular Formula C29H26FN5O4S
Molecular Weight 559.6 g/mol
CAS No. 1443763-60-7
Cat. No. B607302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmpesertib
CAS1443763-60-7
SynonymsBAY1161909;  BAY-1161909;  BAY 1161909;  Empesertib, Mps1-IN-5.
Molecular FormulaC29H26FN5O4S
Molecular Weight559.6 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3
InChIInChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1
InChIKeyNRJKIOCCERLIDG-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Empesertib (BAY 1161909) Procurement Guide: Mps1 Kinase Inhibitor with Clinically Validated Combination Strategy


Empesertib (BAY 1161909, CAS 1443763-60-7) is a triazolopyridine-derived, orally bioavailable, selective inhibitor of monopolar spindle 1 (Mps1; gene symbol TTK) serine/threonine kinase, developed for oncology applications via spindle assembly checkpoint (SAC) abrogation [1]. Biochemical Mps1 kinase inhibition potency is reported with IC50 < 1 nM under 1 μM/2 mM ATP conditions [2]. The compound has advanced to Phase I clinical evaluation (NCT02138812) in combination with paclitaxel for advanced malignancies, representing one of the first Mps1 inhibitors to enter human trials [3].

Why Mps1 Inhibitors Cannot Be Casually Substituted: Empesertib's Structural and Pharmacologic Distinctions


Mps1 inhibitors within the same target class exhibit substantial divergence in chemical scaffold, binding mode, and translational trajectory. Empesertib (triazolopyridine series) and its co-developed analog BAY 1217389 (imidazopyrazine series) were advanced in parallel precisely because they occupy distinct binding pockets within the Mps1 ATP site and employ different interaction networks [1]. The triazolopyridine series from which Empesertib emerged required extensive optimization to overcome initially moderate HTS hit potency, while the imidazopyrazine series faced distinct metabolic stability liabilities [1]. Furthermore, Empesertib's clinical development was terminated not due to safety or efficacy failure, but because the follow-up compound BAY 1217389 was prioritized based on comparative preclinical and early clinical data [2]. These scaffold-dependent differences in potency evolution, binding interactions, and clinical fate demonstrate that generic substitution among Mps1 inhibitors carries material scientific and programmatic risk.

Empesertib Quantitative Differentiation Evidence: Head-to-Head Preclinical and Clinical Comparator Data


Scaffold-Dependent Binding Mode Differentiation: Empesertib vs. BAY 1217389 ATP-Site Occupancy

Empesertib (triazolopyridine series) and BAY 1217389 (imidazopyrazine series) are both ATP-competitive Mps1 inhibitors yet bind to differently shaped pockets of the kinase utilizing distinct interaction networks [1]. This structural differentiation was deliberately engineered to provide risk mitigation through chemical diversity in parallel clinical development programs [1]. The triazolopyridine series required optimization from moderate HTS potency to achieve clinical candidacy, whereas the imidazopyrazine series started with >10-fold higher initial potency but suffered from poor metabolic stability that demanded separate optimization strategies [1].

Mps1 kinase ATP-competitive inhibitor X-ray crystallography binding pocket

In Vivo Monotherapy Efficacy: Empesertib Tumor Growth Inhibition in Xenograft Models

In human tumor xenograft studies conducted in mice, Empesertib (BAY 1161909) monotherapy achieved moderate antitumor efficacy [1]. Quantitative assessment in patient-derived xenograft (PDX) models of pancreatic cancer demonstrated that BAY 1161909 monotherapy produced an average tumor growth inhibition of 30% (p > 0.05) [2]. Across broader xenograft panels, both Empesertib and its comparator BAY 1217389 exhibited comparable moderate monotherapy activity, with tumor growth inhibition values in the range of approximately 50% [1].

xenograft tumor growth inhibition monotherapy in vivo efficacy

Species-Specific Oral Bioavailability Differentiation: Rat vs. Dog vs. Human Microsomal Predictions

Empesertib exhibits species-dependent oral bioavailability as predicted by liver microsome stability assays . Maximum oral bioavailability (Fmax) in rat was determined to be >70% using rat liver microsomes . In dog, predicted Fmax exceeds 50% via dog liver microsome assays . Human predicted Fmax exceeds 60% based on human liver microsome stability data .

oral bioavailability ADME liver microsomes pharmacokinetics

Clinical Development Differentiation: Empesertib Phase I Termination and BAY 1217389 Continuation

Empesertib (BAY 1161909) was evaluated in a Phase I dose-escalation study (NCT02138812) in combination with weekly intravenous paclitaxel in subjects with advanced malignancies [1]. The study was terminated, and according to authoritative sources, termination occurred because another more successful Mps1 inhibitor was being developed in parallel—specifically BAY 1217389 [2]. First-in-human data from the Empesertib-paclitaxel combination study were presented at ESMO 2018, with the follow-up compound BAY 1217389 continuing in clinical development [3].

Phase I clinical trial advanced malignancies paclitaxel combination clinical termination

Mps1 Biochemical Potency Benchmarking: Empesertib Sub-Nanomolar IC50 vs. Mps1-IN-3

Empesertib (BAY 1161909) inhibits Mps1 kinase with an IC50 < 1 nM in biochemical assays using 1 μM/2 mM ATP conditions . In comparison, Mps1-IN-3, another selective Mps1 inhibitor, exhibits an IC50 of 50 nM under comparable assay conditions [1]. This represents an approximately >50-fold greater biochemical potency for Empesertib relative to Mps1-IN-3.

Mps1 kinase assay IC50 biochemical potency ATP-competitive

HeLa Cell Proliferation Inhibition: Empesertib Cellular Antiproliferative Activity

In cellular proliferation assays using HeLa cervical cancer cells, Empesertib (BAY 1161909) suppresses tumor cell growth with an IC50 < 400 nM after 4 days of incubation . Both Empesertib and its co-developed analog BAY 1217389 efficiently inhibited tumor cell proliferation across multiple cell lines in vitro with IC50 values in the nanomolar range [1].

HeLa cells antiproliferative cellular IC50 cervical cancer

Empesertib Procurement Application Scenarios: Where This Mps1 Inhibitor Delivers Differentiated Research Value


Mechanistic Studies of Spindle Assembly Checkpoint (SAC) Abrogation

Empesertib is optimally deployed in fundamental research examining SAC abrogation mechanisms. The compound abrogates nocodazole-induced SAC activity and induces premature mitotic exit ('mitotic breakthrough'), resulting in multinuclearity and tumor cell death . Its distinct triazolopyridine scaffold and ATP-competitive binding mode make it suitable for orthogonal validation experiments alongside imidazopyrazine-series Mps1 inhibitors, enabling researchers to distinguish target-specific effects from scaffold-dependent off-target activities.

Preclinical Combination Therapy Studies with Antimitotic Agents

Empesertib demonstrates its greatest translational relevance in combination studies with paclitaxel. Low doses of Empesertib reduce paclitaxel-induced mitotic arrest by weakening SAC activity, resulting in strongly improved efficacy over paclitaxel or Mps1 inhibitor monotherapy at respective maximum tolerated doses in a broad range of xenograft models, including those showing acquired or intrinsic paclitaxel resistance . The compound showed good tolerability without adding toxicity to paclitaxel monotherapy in preclinical models .

Mps1 Inhibitor Tool Compound for Benchmarking and Assay Development

With biochemical IC50 < 1 nM and established assay conditions for kinase inhibition , Empesertib serves as a high-potency reference standard for Mps1 assay development and validation. The compound's well-characterized binding mode to the Mps1 ATP site [1], coupled with documented species-specific oral bioavailability parameters (>70% rat, >50% dog, >60% human predicted Fmax) , enables its use as a calibration standard in ADME and pharmacokinetic assay development across species.

Resistance Mechanism Studies in Paclitaxel-Refractory Cancer Models

Empesertib-paclitaxel combination therapy demonstrated efficacy in xenograft models exhibiting both acquired and intrinsic paclitaxel resistance . This established activity in resistant models positions Empesertib as a valuable tool compound for investigating mechanisms by which SAC abrogation overcomes antimitotic drug resistance, including studies of chromosomal missegregation, aneuploidy induction, and mitotic catastrophe pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Empesertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.